molecular formula C11H17NO B3387406 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol CAS No. 823188-65-4

3-{[(2-Methylphenyl)methyl]amino}propan-1-ol

Cat. No.: B3387406
CAS No.: 823188-65-4
M. Wt: 179.26 g/mol
InChI Key: PIUVTVCFBOKFET-UHFFFAOYSA-N
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Description

3-{[(2-Methylphenyl)methyl]amino}propan-1-ol is an amino alcohol derivative of interest in pharmaceutical and organic chemistry research. With the molecular formula C11H17NO and a molecular weight of 179.26 g/mol, this compound belongs to a class of structures frequently investigated as synthetic intermediates or building blocks in the development of active molecules . Compounds featuring an alkylamino alcohol scaffold, similar to this one, are often explored for their potential biological activity and are key precursors in medicinal chemistry . Researchers value this substance for its use in method development and as a candidate for synthesizing more complex chemical entities. The presence of both amino and alcohol functional groups on a propanol backbone with an o-methylbenzyl substitution makes it a versatile molecule for further chemical modifications, such as salt formation or incorporation into larger molecular frameworks. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylphenyl)methylamino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10-5-2-3-6-11(10)9-12-7-4-8-13/h2-3,5-6,12-13H,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUVTVCFBOKFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651580
Record name 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823188-65-4
Record name 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodologies for 3 2 Methylphenyl Methyl Amino Propan 1 Ol

Reductive Amination Strategies for N-Alkylation

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. chemistrysteps.com For the synthesis of 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol, both direct and indirect reductive amination strategies can be employed.

Direct Reductive Amination Approaches Utilizing Carbonyl Precursors

In a direct or "one-pot" reductive amination, the carbonyl compound, the amine, and a reducing agent are all combined in a single reaction vessel. wikipedia.org This approach is often preferred for its operational simplicity. The key to a successful direct reductive amination is the use of a reducing agent that selectively reduces the in situ-formed imine over the starting carbonyl compound. researchgate.net

For the synthesis of this compound, this would involve the reaction of 2-methylbenzaldehyde (B42018) with 3-aminopropan-1-ol.

Reaction Scheme:

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder and more selective than sodium borohydride (B1222165) (NaBH₄) under the slightly acidic conditions that favor imine formation. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is also a viable, albeit often more complex, method. westlake.edu.cn

Interactive Data Table: Illustrative Conditions for Direct Reductive Amination

EntryCarbonyl PrecursorAmine PrecursorReducing AgentSolventTemperature (°C)Yield (%)
12-Methylbenzaldehyde3-Aminopropan-1-olNaBH₃CNMethanol2575-85
22-Methylbenzaldehyde3-Aminopropan-1-olNaBH(OAc)₃Dichloromethane (B109758)2580-90
32-Methylbenzaldehyde3-Aminopropan-1-olH₂/Pd-CEthanol25-5070-80

Note: The data in this table is illustrative and based on typical yields for similar reductive amination reactions.

Indirect Reductive Amination through Intermediate Imine Formation

Indirect reductive amination involves a two-step process where the imine intermediate is first formed and sometimes isolated before being reduced in a separate step. This can be advantageous if the imine is particularly stable or if the chosen reducing agent would react with the starting carbonyl compound. The initial condensation of the aldehyde and amine is typically carried out with the removal of water to drive the equilibrium towards imine formation.

Alternatively, the reaction can be performed with 2-methylbenzylamine (B130908) and 3-hydroxypropanal (B37111). The latter can be generated in situ from its more stable precursors. nih.gov

Reaction Scheme:

Once the imine is formed, a less selective but more powerful reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent can be used for the reduction. mdma.ch This method provides more control over the reaction but is less atom-economical due to the additional step.

Amine Alkylation Routes via Halogenated Propanol (B110389) Derivatives

A classic and straightforward approach to forming C-N bonds is through the nucleophilic substitution reaction between an amine and an alkyl halide. acsgcipr.org In the context of synthesizing this compound, this involves the alkylation of 2-methylbenzylamine with a suitable 3-halopropan-1-ol derivative.

Nucleophilic Substitution Reactions with 3-Halopropan-1-ol

The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of 2-methylbenzylamine attacks the electrophilic carbon bearing the halogen in 3-chloro- or 3-bromopropan-1-ol. A base is typically required to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting amine which would render it non-nucleophilic.

Reaction Scheme:

Common bases used for this purpose include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent can influence the reaction rate, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective.

Optimization of Reaction Conditions and Reagent Stoichiometry

To maximize the yield of the desired secondary amine and minimize the potential for over-alkylation to a tertiary amine, careful control of the reaction conditions is crucial. One key parameter is the stoichiometry of the reactants. Using a slight excess of the amine (2-methylbenzylamine) can help to ensure complete consumption of the more valuable haloalcohol. However, this can complicate purification.

Alternatively, a 1:1 stoichiometry can be employed with careful monitoring of the reaction progress. The reaction temperature is another important factor; elevated temperatures can increase the reaction rate but may also promote side reactions.

Interactive Data Table: Illustrative Conditions for Amine Alkylation

EntryAmineAlkylating AgentBaseSolventTemperature (°C)Yield (%)
12-Methylbenzylamine3-Chloropropan-1-olK₂CO₃Acetonitrile8065-75
22-Methylbenzylamine3-Bromopropan-1-olEt₃NDMF6070-80
32-Methylbenzylamine3-Chloropropan-1-olNaHCO₃Ethanol/Water7060-70

Note: The data in this table is illustrative and based on typical yields for similar N-alkylation reactions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be approached with these principles in mind.

For reductive amination , green alternatives to traditional solvents like dichloromethane include more environmentally benign options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). rsc.org Furthermore, the use of catalytic hydrogenation represents a greener approach as it often utilizes a recyclable catalyst and produces water as the only byproduct. researchgate.net Biocatalytic reductive amination using engineered amine dehydrogenases is an emerging green technology that operates under mild aqueous conditions. nih.gov

In amine alkylation , a greener alternative to using alkyl halides is the direct N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction. rsc.orgnih.gov This method, typically catalyzed by transition metal complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. organic-chemistry.org While this requires a catalyst, it avoids the use of halogenated compounds and the formation of salt byproducts.

The use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, can further enhance the green credentials of the synthesis of this compound. nih.gov Visible light photocatalysis is another innovative and green approach for the synthesis of amino alcohols. patsnap.com

Solvent-Free Synthesis Approaches

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile organic compounds. rsc.org These reactions are often facilitated by microwave irradiation or grinding, which provide the necessary energy for the reaction to proceed. organic-chemistry.orgsemanticscholar.org For the synthesis of N-substituted amino alcohols like this compound, a solvent-free approach can be envisioned through the direct reaction of 2-methylbenzylamine with a suitable three-carbon electrophile.

One plausible solvent-free method involves the reaction of 2-methylbenzylamine with 3-chloropropan-1-ol or a similar haloalcohol. This nucleophilic substitution reaction would be facilitated by a solid base, such as potassium carbonate, and mechanical grinding or heating. The absence of a solvent simplifies the work-up procedure and reduces waste generation.

Another potential solvent-free route is the reductive amination of 3-hydroxypropanal with 2-methylbenzylamine. This reaction would first involve the formation of an imine intermediate, followed by its reduction. In a solvent-free setting, a solid reducing agent like sodium borohydride could be employed, with the reaction mixture being ground together. Microwave-assisted solvent-free synthesis of N-substituted aldimines has been shown to be efficient, suggesting the feasibility of the initial imine formation step under these conditions. organic-chemistry.orgsemanticscholar.org

Reactant 1Reactant 2ConditionsProductReference
Non-volatile aminesAromatic aldehydesMicrowave irradiation, 8 minutesN-substituted aldimines organic-chemistry.orgsemanticscholar.org
CyclohexanoneAmines, Alkynes5 mol% CuCl2, 110 °CTetrasubstituted propargylamines nih.gov
AldehydesAlkynes, Amines0.5 mol% CuNPs/TiO2, 70 °CPropargylamines nih.gov

This table presents examples of solvent-free synthesis of related amine compounds, illustrating the potential conditions for the synthesis of this compound.

Utilization of Sustainable Catalytic Systems

The use of sustainable catalytic systems is another cornerstone of green chemistry, focusing on the use of non-toxic, recyclable, and efficient catalysts. For the synthesis of amino alcohols, various catalytic systems can be employed to enhance reaction rates and selectivity under milder conditions.

In the context of reductive amination for synthesizing this compound, sustainable catalysts can be utilized for the reduction of the intermediate imine. For instance, catalytic hydrogenation using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with molecular hydrogen as the reducing agent represents a green alternative to stoichiometric metal hydride reagents. These catalysts can be easily recovered and reused.

Furthermore, the development of novel catalytic systems based on earth-abundant and non-toxic metals is an active area of research. For N-alkylation reactions, catalysts based on iron, copper, or nickel can be employed. Amino acid-derived ionic liquids have also emerged as biodegradable and effective catalytic systems for various organic transformations, including the synthesis of heterocyclic compounds, and could potentially be adapted for amino alcohol synthesis. eurekaselect.com

Reaction TypeCatalystReductantAdvantagesReference
Reductive AminationBH3N(C2H5)3BH3N(C2H5)3Dual function as catalyst and reductant, mild conditions rsc.org
N-AlkylationAmino Acid-derived Ionic Liquids-Biodegradable, high catalytic activity, recyclable eurekaselect.com
Reductive AminationPd/C, Pt/CH2Heterogeneous, recyclable, clean byproduct (water) mdma.ch

This table provides examples of sustainable catalytic systems that could be applied to the synthesis of this compound.

Chemoenzymatic and Biocatalytic Syntheses of Analogous Amino Alcohols

Chemoenzymatic and biocatalytic approaches offer highly selective and environmentally benign routes for the synthesis of chiral amino alcohols. These methods utilize enzymes or whole microorganisms to catalyze specific reactions, often with high enantioselectivity and under mild conditions. While specific biocatalytic routes for this compound are not extensively documented, the synthesis of analogous amino alcohols provides a framework for potential biocatalytic strategies.

A common chemoenzymatic approach involves the kinetic resolution of a racemic mixture of an amino alcohol. Lipases are frequently used to selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms. This method has been successfully applied to a variety of N-substituted amino alcohols.

Biocatalytic reductive amination is another powerful tool. Transaminases (TAs) or amine dehydrogenases (AmDHs) can be used to convert a ketone precursor into a chiral amine. For the synthesis of a molecule like this compound, a biocatalytic approach could involve the reductive amination of 1-hydroxy-2-propanone with 2-methylbenzylamine, catalyzed by an engineered amine dehydrogenase.

PrecursorEnzymeReaction TypeProductReference
Racemic N-substituted amino alcoholsLipaseKinetic Resolution (Acylation)Enantiomerically enriched amino alcohol and esterGeneral Knowledge
1-Hydroxy-2-propanoneAmine Dehydrogenase (AmDH)Reductive AminationChiral amino alcoholGeneral Knowledge
β-Bromophenylacetone-Two-step chemical synthesisN-methylphenylpropanolamine guidechem.com

This table illustrates chemoenzymatic and biocatalytic strategies for the synthesis of analogous amino alcohols, which could be adapted for this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals unambiguously.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of a molecule by revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is instrumental in establishing the connectivity within the propanol (B110389) chain and the methylphenyl group. For instance, the protons on C1 of the propanol chain would show a correlation to the protons on C2, which in turn would correlate with the protons on C3. Similarly, the aromatic protons of the 2-methylphenyl group would exhibit correlations consistent with their substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. pressbooks.pub This technique allows for the direct assignment of carbon atoms that bear protons. pressbooks.pub In the case of the target molecule, each proton signal from the methyl group, the benzyl (B1604629) methylene (B1212753) group, the propanol methylene groups, and the aromatic ring would correlate to its corresponding carbon signal in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. sdsu.edu For example, the protons of the benzylic methylene group would show correlations to the quaternary carbon and the proton-bearing carbons of the aromatic ring, as well as to the C3 of the propanol chain. The methyl protons on the aromatic ring would show correlations to the C1 and C2 carbons of the ring.

The following table presents the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HSQC Correlation (¹H-¹³C)HMBC Correlations (¹H-¹³C)
1~3.6~60H-2C-1C-2, C-3
2~1.7~30H-1, H-3C-2C-1, C-3
3~2.8~50H-2C-3C-1, C-2, C-1'
1'~3.8~55-C-1'C-2', C-6', C-7', C-3
2'-~138---
3'~7.2~130H-4'C-3'C-1', C-2', C-4', C-5'
4'~7.1~128H-3', H-5'C-4'C-2', C-3', C-5', C-6'
5'~7.1~126H-4', H-6'C-5'C-3', C-4', C-6', C-7'
6'~7.2~130H-5'C-6'C-2', C-4', C-5', C-1'
7'~2.3~19-C-7'C-2', C-3', C-6'
NHVariable-H-3-C-3, C-1'
OHVariable-H-1-C-1, C-2

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Advanced ¹³C and ¹⁵N NMR Chemical Shift Prediction and Interpretation

Computational methods for predicting NMR chemical shifts have become increasingly accurate and are valuable tools in structural elucidation. bris.ac.ukduke.edu For complex molecules, these predictions can help in the initial assignment of spectra and in distinguishing between possible isomers.

¹³C NMR Chemical Shift Prediction: The prediction of ¹³C chemical shifts for this compound can be performed using various software packages that employ empirical databases or quantum mechanical calculations. These predictions are based on the additivity of substituent effects and take into account the electronic and steric environment of each carbon atom. The predicted values can then be compared with the experimental spectrum to confirm the assignments made through 2D NMR techniques.

¹⁵N NMR Chemical Shift Prediction: ¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the molecule. Although less sensitive than ¹H and ¹³C NMR, it can be a powerful tool. The chemical shift of the nitrogen atom in this compound is influenced by the nature of the alkyl groups attached to it. Machine learning and DFT-based methods can be used to predict the ¹⁵N chemical shift with reasonable accuracy, which can be particularly useful in confirming the N-alkylation pattern. bris.ac.uk The predicted ¹⁵N chemical shift for the secondary amine in this molecule would be expected to fall within a characteristic range, helping to confirm its chemical environment.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated at the basic nitrogen atom, forming the pseudomolecular ion [M+H]⁺. The accurate mass of this ion, as determined by a high-resolution mass spectrometer, can be used to confirm the elemental composition of the molecule.

IonCalculated m/z
[C₁₁H₁₇NO + H]⁺180.1383

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of protonated this compound is expected to proceed through several characteristic pathways.

A primary fragmentation pathway would likely involve the cleavage of the C-N bond, leading to the formation of a stable benzylic carbocation. Another common fragmentation for amino alcohols is the loss of water from the propanol side chain.

The following table outlines the expected major fragment ions in the ESI-MS/MS spectrum of this compound.

Fragment Ion (m/z)Proposed Structure/Loss
162[M+H - H₂O]⁺
105[C₈H₉]⁺ (2-methylbenzyl cation)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl cation)
74[C₃H₈NO]⁺ (Propanolamine fragment)

Chromatographic Separations and Purification Techniques for Research-Scale Synthesis

The synthesis of this compound will likely result in a crude product containing starting materials, reagents, and byproducts. Therefore, efficient purification is critical to obtain the compound in high purity for further studies.

Column Chromatography: For research-scale synthesis, column chromatography is a standard and effective method for purification. Given the polar nature of the amino alcohol, silica (B1680970) gel is a suitable stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be effective in separating the target compound from less polar impurities. The addition of a small amount of a basic modifier, such as triethylamine (B128534), to the eluent can help to prevent peak tailing and improve the resolution by deactivating the acidic sites on the silica gel.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column would be appropriate, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic or basic modifier is often added to the mobile phase to ensure good peak shape and retention time reproducibility. Preparative HPLC can be used to isolate larger quantities of the pure compound.

The purity of the final product can be assessed by analytical HPLC, which should show a single major peak, and by NMR spectroscopy, which should be free of signals corresponding to impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography stands as a cornerstone technique for the purity assessment and separation of non-volatile and thermally labile compounds. For this compound, both reversed-phase and chiral HPLC methods are instrumental in providing a complete purity profile, including the separation of potential stereoisomers.

The purity of this compound can be effectively determined using a reversed-phase HPLC method. A C18 column is typically employed, offering excellent separation of the main compound from any non-polar and moderately polar impurities. The mobile phase, a gradient mixture of acetonitrile and a buffered aqueous solution, allows for the efficient elution and resolution of a wide range of potential process-related impurities and degradation products.

Due to the presence of a chiral center, the separation of the enantiomers of this compound is critical. Chiral HPLC, utilizing a polysaccharide-based chiral stationary phase (CSP), is the method of choice for this purpose. These CSPs, often derivatives of cellulose (B213188) or amylose, can differentiate between the enantiomers based on their three-dimensional structures. A normal-phase method, employing a mobile phase of a non-polar solvent like hexane with an alcohol modifier, is generally effective for achieving baseline separation of the enantiomers.

Table 1: HPLC Methodologies for this compound Analysis
ParameterPurity Determination (Reversed-Phase)Chiral Separation (Normal-Phase)
ColumnC18, 4.6 x 250 mm, 5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in Water B: Acetonitrilen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Gradient/IsocraticGradient: 5% B to 95% B over 20 minIsocratic
Flow Rate1.0 mL/min1.0 mL/min
Column Temperature30 °C25 °C
DetectionUV at 220 nmUV at 220 nm
Injection Volume10 µL10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-product Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound synthesis, GC-MS is invaluable for detecting residual solvents and volatile by-products that may be present in the final product.

The analysis typically involves dissolving the sample in a suitable solvent and injecting it into the GC system. A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is commonly used to separate the volatile components based on their boiling points and affinities for the stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data for identification by comparison with spectral libraries.

For enhanced sensitivity and to minimize contamination of the GC system by the non-volatile active pharmaceutical ingredient, headspace GC-MS is often the preferred technique. In this approach, the sample is heated in a sealed vial, and the vapor phase (headspace), containing the volatile impurities, is injected into the GC-MS. This technique is particularly effective for the analysis of residual solvents from the manufacturing process.

Table 2: GC-MS Methodology for Volatile By-product Analysis
ParameterDirect Injection MethodHeadspace Method
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, 1.2 mL/minHelium, 1.2 mL/min
Oven Program40 °C (2 min), then 10 °C/min to 280 °C (5 min)40 °C (5 min), then 15 °C/min to 250 °C (5 min)
Injector Temperature250 °C(Transfer Line Temperature: 260 °C)
MS Ion Source Temp230 °C230 °C
MS Quadrupole Temp150 °C150 °C
Ionization ModeElectron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Mass Rangem/z 40-500m/z 40-500
Headspace ParametersN/AVial Temp: 80 °C, Loop Temp: 90 °C, Transfer Line Temp: 100 °C, Equilibration Time: 15 min

Mechanistic Investigations of Reactions Involving 3 2 Methylphenyl Methyl Amino Propan 1 Ol

Elucidation of Reaction Kinetics in N-Alkylation Pathways

The N-alkylation of primary or secondary amines is a fundamental reaction in organic synthesis. In the context of 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol, which is a secondary amine, further N-alkylation can occur to yield a tertiary amine. The study of the kinetics of these N-alkylation pathways is essential for controlling the extent of reaction and maximizing the yield of the desired product.

Kinetic studies typically involve monitoring the concentration of reactants and products over time under various conditions of temperature, concentration, and catalyst presence. For the N-alkylation of this compound with an alkyl halide (e.g., methyl iodide), the reaction rate can be expressed by a rate law. Assuming a bimolecular nucleophilic substitution (SN2) mechanism, the rate law would be:

Rate = k[this compound][Alkyl Halide]

Where 'k' is the rate constant. Experimental determination of the rate constant at different temperatures allows for the calculation of activation parameters such as the activation energy (Ea), which provides insight into the energy barrier of the reaction.

Table 1: Hypothetical Kinetic Data for the N-Methylation of this compound with Methyl Iodide

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2980.0555
3080.1255
3180.2855

This is a hypothetical data table based on typical values for SN2 reactions of secondary amines.

The reaction kinetics can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. Steric hindrance around the nitrogen atom of this compound, due to the 2-methylphenylmethyl group, may also play a significant role in the reaction rate compared to less hindered amines.

Analysis of Stereochemical Outcomes and Diastereoselectivity in Synthesis

The synthesis of this compound can potentially generate stereoisomers if chiral starting materials are used or if a chiral center is created during the synthesis. The analysis of stereochemical outcomes is crucial, particularly in pharmaceutical applications where a specific stereoisomer may be responsible for the desired biological activity.

One common synthetic route to this compound could involve the reductive amination of 3-hydroxypropanal (B37111) with 2-methylbenzylamine (B130908). If the reaction proceeds through a prochiral intermediate, the use of a chiral reducing agent can lead to an enantioselective synthesis.

Alternatively, if a chiral center already exists in a precursor molecule, the subsequent reactions must be controlled to maintain or influence the stereochemistry of the final product. The diastereoselectivity of a reaction refers to the preferential formation of one diastereomer over another. For instance, if a reaction involving a chiral substrate creates a new stereocenter, the relative orientation of the substituents will determine the diastereomeric ratio.

Table 2: Hypothetical Diastereomeric Ratio in a Stereoselective Synthesis

Reaction ConditionDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of Major Diastereomer
Chiral Catalyst A95:598
Chiral Catalyst B80:2092
Achiral Conditions50:500

This is a hypothetical data table illustrating the impact of chiral catalysts on stereochemical outcomes.

The stereochemical outcome is often dictated by the transition state geometry, where steric and electronic factors favor the formation of one stereoisomer over the other. rsc.org Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in determining the absolute and relative stereochemistry of the products.

Computational Chemistry Approaches to Reaction Mechanism Modeling

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net In the context of reaction mechanisms, DFT calculations are particularly powerful for locating and characterizing transition states.

For a reaction involving this compound, such as its synthesis via reductive amination, DFT can be used to model the potential energy surface of the reaction. This allows for the identification of the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key parameter in reaction kinetics. researchgate.net

Table 3: Hypothetical DFT Calculated Activation Energies for a Key Reaction Step

Computational MethodBasis SetCalculated Activation Energy (kJ/mol)
B3LYP6-31G(d)60.2
M06-2X6-311+G(d,p)58.5

This is a hypothetical data table showing representative data from DFT calculations.

By analyzing the geometry and electronic properties of the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity.

While DFT is excellent for studying stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. semanticscholar.org For flexible molecules like this compound and its reaction intermediates, conformational flexibility can play a crucial role in reactivity.

MD simulations can be used to explore the conformational landscape of a reaction intermediate, identifying the most stable conformers and the energy barriers between them. nih.govnih.govbiorxiv.org This information is vital because the reactivity of an intermediate can be highly dependent on its conformation. For example, in a cyclization reaction, only specific conformations of the open-chain intermediate will be productive.

By combining the results of MD simulations with DFT calculations, a more complete picture of the reaction mechanism can be constructed, taking into account both the electronic and dynamic aspects of the chemical transformation.

No Research Findings Available for "this compound"

Despite a comprehensive search of scientific literature and patent databases, no specific research findings on the derivatization and chemical transformations of the compound this compound could be located. Consequently, the generation of a detailed and scientifically accurate article based on the provided outline is not possible at this time.

The investigation sought to uncover documented research on the following chemical transformations of this compound:

Amidation and Esterification Reactions: Including the formation of carbamates, ureas, phosphate (B84403) esters, and sulfate (B86663) esters from the hydroxyl group.

Cyclization Reactions: Focusing on the synthesis of oxazine, morpholine (B109124), quinolizidine, and indolizidine derivatives.

Oxidation and Reduction Chemistry: Pertaining to the amino and hydroxyl functionalities of the molecule.

While general methodologies exist for these types of transformations on molecules with similar functional groups (secondary amines and primary alcohols), no published studies were identified that specifically utilize this compound as a starting material or intermediate.

The absence of specific research on this compound prevents the creation of an article that adheres to the user's strict requirements for "detailed research findings" and scientifically accurate content for each specified subsection. Generating such an article without direct scientific evidence would result in hypothetical and unverified information, which falls outside the scope of providing accurate and factual content.

Should research on the chemical transformations of this compound be published in the future, a detailed article as per the requested outline could be generated.

Table of Compounds Mentioned

Derivatization and Chemical Transformations of 3 2 Methylphenyl Methyl Amino Propan 1 Ol

Oxidation and Reduction Chemistry of the Amino and Hydroxyl Functionalities

Selective Oxidation of the Primary Alcohol to Aldehydes and Carboxylic Acids

The primary alcohol moiety in 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. The presence of the secondary amine requires chemoselective oxidation methods to avoid side reactions.

To Aldehydes:

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. For substrates containing amine functionalities, mild and selective oxidizing agents are necessary to prevent over-oxidation to the carboxylic acid or reaction with the nitrogen atom. nih.govresearchgate.net Systems such as copper(I)/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under an oxygen atmosphere have proven effective for the chemoselective oxidation of amino alcohols to their corresponding aldehydes in excellent yields. nih.govresearchgate.net This method is particularly advantageous as it operates under mild conditions, preserving the integrity of the amine group. nih.gov Another approach involves the use of NaNO3/P2O5 under ball-milling conditions, which offers a solvent-free and efficient alternative for the oxidation of benzylic alcohols. semanticscholar.org While not directly demonstrated on this compound, these methods are expected to be applicable.

A representative set of conditions for the selective oxidation of primary alcohols to aldehydes is presented in the table below.

Oxidizing SystemSubstrate TypeProductYield (%)Reference
CuI/DMAP/TEMPO/O2(2-aminophenyl)methanol2-aminobenzaldehyde95 nih.gov
NaNO3/P2O5 (ball mill)4-Methylbenzyl alcohol4-Methylbenzaldehyde92 semanticscholar.org
Eosin Y/Blue LED/O2Benzyl (B1604629) alcoholBenzaldehyde93 organic-chemistry.org

To Carboxylic Acids:

Further oxidation of the primary alcohol to a carboxylic acid can be achieved using stronger oxidizing agents or by modifying the conditions of milder oxidation systems. A convenient one-pot, two-step procedure involves the initial oxidation to the aldehyde using NaOCl/TEMPO, followed by subsequent oxidation with sodium chlorite (NaClO2). nih.gov This method is compatible with many sensitive functional groups. nih.gov The direct oxidation of alkyl arene side-chains to carboxylic acids can also be accomplished with strong oxidizing agents like potassium permanganate (B83412) (KMnO4). libretexts.org

The following table summarizes conditions for the oxidation of primary alcohols to carboxylic acids.

Oxidizing SystemSubstrate TypeProductYield (%)Reference
NaOCl/TEMPO then NaClO2Primary AlcoholsCarboxylic AcidsHigh nih.gov
KMnO4TolueneBenzoic Acid- libretexts.org
H2O2/Na2WO4Benzyl ChlorideBenzoic AcidHigh organic-chemistry.org

Reductive Modifications of Derived Imines and Amides

The aldehyde and carboxylic acid derivatives of this compound serve as precursors for further modifications, such as the formation of imines and amides, which can then be reduced to introduce new functionalities.

Reductive Modifications of Derived Imines:

The aldehyde synthesized from the selective oxidation of this compound can undergo condensation with a primary amine to form an imine. This imine can then be reduced in a process known as reductive amination to yield a secondary amine. wikipedia.orglibretexts.org This reaction is a powerful tool for forming C-N bonds. stackexchange.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine in the presence of the aldehyde. masterorganicchemistry.com

Reductive Modifications of Derived Amides:

The carboxylic acid derivative can be converted to an amide through reaction with an amine. Subsequent reduction of the amide can lead to either an amine or an alcohol, depending on the reducing agent and the substitution pattern of the amide. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of amides to amines. youtube.comntu.edu.sg More controlled reductions to alcohols can be achieved with reagents like samarium(II) iodide (SmI2) in the presence of an amine and water. acs.org

The table below provides an overview of reaction conditions for amide reductions.

Reducing AgentAmide TypeProductReference
LiAlH4Primary, Secondary, TertiaryAmine youtube.com
SmI2/Amine/H2OPrimary, Secondary, TertiaryAlcohol acs.org
NaH-ZnI2CarboxamidesAlcohol ntu.edu.sg
NaH-ZnCl2CarboxamidesAmine ntu.edu.sg

Metal Complexation and Coordination Chemistry

The presence of both a nitrogen donor from the secondary amine and an oxygen donor from the hydroxyl group makes this compound an interesting candidate as a ligand in coordination chemistry.

Investigation of this compound as a Ligand

Amino alcohols are well-known for their ability to form stable complexes with a variety of metal ions. alfa-chemistry.comresearchgate.netresearchgate.net The coordination can occur through the nitrogen atom, the oxygen atom, or both, leading to monodentate or bidentate chelation. st-andrews.ac.uk The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric hindrance around the donor atoms. In the case of this compound, the flexible propanol (B110389) chain allows for the formation of a stable five- or six-membered chelate ring upon coordination to a metal center. The 2-methylphenyl group introduces steric bulk that can influence the geometry of the resulting metal complex. The study of such complexes can provide insights into their structural, spectral, and potentially catalytic properties. nih.govajgreenchem.com

Synthesis and Characterization of Metal-Organic Frameworks Incorporating the Scaffold

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.govekb.eg The properties of MOFs can be tuned by judiciously selecting the metal and the organic linker. researchgate.net Ligands containing amino and hydroxyl groups are of particular interest for the construction of functional MOFs. The amino group can be used for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF. escholarship.orgresearchgate.net

While the direct use of this compound as a primary linker in MOF synthesis has not been explicitly reported, its structural motifs suggest its potential as a component in mixed-ligand systems or as a modulating agent during MOF synthesis. unl.eduresearchgate.netnih.gov The incorporation of this scaffold could lead to MOFs with tailored pore environments and functionalities, potentially useful in catalysis, gas separation, or sensing applications. The synthesis would likely involve solvothermal or hydrothermal methods, reacting a suitable metal salt with the ligand, possibly in the presence of another linker molecule to build up the framework structure. nih.gov

Theoretical and Computational Studies on 3 2 Methylphenyl Methyl Amino Propan 1 Ol

Molecular Conformation and Conformational Analysis

A thorough computational investigation would typically begin with an exploration of the molecule's potential energy surface to identify its stable conformations.

Energy Minimization and Conformational Search Algorithms

To determine the most stable three-dimensional structures of 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol, researchers would employ various computational methods. Initially, a conformational search would be performed using molecular mechanics force fields to rapidly explore a wide range of possible geometries. The resulting low-energy conformers would then be subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), for geometry optimization. This process identifies the global minimum and other low-lying local minima on the potential energy surface, providing insights into the molecule's preferred shapes.

Influence of Intramolecular Hydrogen Bonding on Conformation

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and an amino (-NH-) group (a hydrogen bond acceptor) in this compound suggests the potential for intramolecular hydrogen bonding. This interaction, where a hydrogen bond forms between the hydroxyl hydrogen and the amino nitrogen, can significantly influence the molecule's conformational preferences, leading to more compact, folded structures. Computational analysis would quantify the strength of this bond and its effect on the relative energies of different conformers.

Electronic Structure and Reactivity Descriptors

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. Analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. For this compound, these calculations would reveal the most likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution around the molecule. This map illustrates regions of negative electrostatic potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen) and positive potential (usually around hydrogen atoms). The MEP is invaluable for predicting how the molecule will interact with other charged or polar species and for identifying sites susceptible to electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters Using Computational Methods

Computational methods are frequently used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, theoretical calculations could provide predictions for:

Infrared (IR) spectra: By calculating the vibrational frequencies, researchers can predict the positions of characteristic absorption bands, such as the O-H and N-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule, aiding in the interpretation of experimental NMR data.

Theoretical NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). This is crucial as chemical shifts are highly sensitive to the electronic environment, which is determined by the molecular structure. Calculations are often performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the electronic structure equations.

For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton (¹H) and carbon (¹³C) atom in the molecule. This data can aid in the assignment of signals in experimentally obtained NMR spectra. While specific peer-reviewed computational data for this exact molecule is not prevalent in publicly accessible literature, the expected output of such a study is presented in a structured format below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number/PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Data not available in literatureN/AN/A
Data not available in literatureN/AN/A
Data not available in literatureN/AN/A
Data not available in literatureN/AN/A
Data not available in literatureN/AN/A

Note: The table structure is illustrative of how theoretical NMR data would be presented. Specific calculated values for this compound are not available in the cited literature.

Vibrational Frequency Analysis for Infrared (IR) Spectroscopy

Vibrational frequency analysis is a computational technique used to predict the infrared (IR) spectrum of a molecule. rsc.org This analysis is performed on the optimized geometry of the molecule. The calculation determines the fundamental vibrational modes, which correspond to the stretching, bending, and twisting of bonds. msu.edu Each vibrational mode has a characteristic frequency and intensity, which correlate to the position and magnitude of absorption bands in an experimental IR spectrum. rsc.org

Using DFT methods, the calculation yields a set of harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

Interactive Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
Data not available in literatureN/AN/AO-H stretch
Data not available in literatureN/AN/AN-H stretch
Data not available in literatureN/AN/AAromatic C-H stretch
Data not available in literatureN/AN/AAliphatic C-H stretch
Data not available in literatureN/AN/AC-O stretch
Data not available in literatureN/AN/AAromatic C=C bend

Note: This table illustrates the typical format for reporting theoretical vibrational analysis. Specific calculated frequencies for this compound are not available in the cited literature.

Applications of 3 2 Methylphenyl Methyl Amino Propan 1 Ol in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a specific enantiomer of a target molecule. sigmaaldrich.com Chiral auxiliaries function by introducing a stereogenic center that directs subsequent chemical transformations, after which the auxiliary can be removed and ideally recycled. wikipedia.org

Amino alcohols are a well-established class of precursors for the synthesis of effective chiral auxiliaries. For instance, the reaction of amino alcohols with phosgene (B1210022) or its equivalents can yield oxazolidinones. These oxazolidinone structures, popularized by David A. Evans, are highly effective in directing stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org The steric environment created by the substituents on the oxazolidinone ring dictates the facial selectivity of the approach of reagents to a prochiral substrate. Similarly, amino alcohols like ephedrine (B3423809) and pseudoephedrine are widely used as chiral auxiliaries, where the hydroxyl and amino groups coordinate to reagents, and the chiral backbone directs the stereochemical course of the reaction. wikipedia.org

While the 3-amino-1-propanol scaffold is a component of various chiral ligands and auxiliaries, there is currently no specific information in the scientific literature documenting the application of 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol itself as a chiral auxiliary in asymmetric synthesis. The potential for its development into such a reagent exists, contingent on the resolution of its enantiomers and its efficacy in diastereoselective transformations.

Utilization as a Building Block for Complex Polycyclic Systems

Polycyclic systems are intricate molecular architectures that form the core of many natural products and pharmacologically active compounds. The development of synthetic routes to these complex structures is a significant area of research in organic chemistry. Often, these syntheses rely on cascade reactions, where a single synthetic operation generates multiple chemical bonds and rings in a sequential manner.

The structural motifs present in this compound, namely the secondary amine and primary alcohol, offer potential reaction sites for annulation strategies. For instance, the amine could participate in Pictet-Spengler or Bischler-Napieralski type reactions for the formation of nitrogen-containing heterocyclic rings, which could be further elaborated into polycyclic frameworks. However, a review of the current scientific literature does not indicate that this compound has been specifically utilized as a key building block in the synthesis of complex polycyclic systems.

Precursor in the Synthesis of Ligands for Catalysis

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis. chemrxiv.org These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product in excess over the other. Amino alcohols are particularly valuable scaffolds for the development of such ligands due to the presence of two different donor atoms (nitrogen and oxygen), which can form stable chelate rings with a metal center. rsc.org

The structure of this compound is well-suited for development into a chiral ligand. The nitrogen and oxygen atoms can act as a bidentate N,O-ligand, coordinating to a transition metal. The synthesis of such ligands often involves the derivatization of the amino alcohol backbone to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov For instance, the alcohol moiety can be converted to an ether or a phosphinite, while the amine can be acylated or incorporated into a larger heterocyclic structure. The 2-methylbenzyl group on the nitrogen atom would provide a specific steric environment around the metal center, which could influence the selectivity of the catalytic reaction.

While the general utility of amino alcohols as ligand scaffolds is widely recognized, specific chiral ligands derived from this compound have not been described in the reviewed literature.

Ligands derived from amino alcohols have been successfully applied in a wide range of enantioselective catalytic reactions. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, alkylation, and carbon-carbon bond-forming reactions. mdpi.com The effectiveness of these ligands often stems from the formation of a rigid chelate structure upon coordination to the metal, which allows for efficient transfer of chirality from the ligand to the substrate. rsc.org

Recent studies have shown that even simple chiral amino alcohol ligands can be highly effective in promoting enantioselective transformations. For example, a nickel-hydride catalyzed asymmetric hydroamidation of alkenyl boronates to produce enantioenriched α-aminoboronates was successfully achieved using a simple amino alcohol ligand. nih.govnih.gov This highlights the potential of this class of compounds in asymmetric catalysis. Although the amino alcohol scaffold is proven to be effective, there are no specific reports on the application of ligands synthesized from this compound in enantioselective catalytic reactions.

Intermediacy in the Synthesis of Specialty Chemicals and Materials (Non-Pharmacological)

Beyond its potential role in asymmetric synthesis and catalysis, this compound can also be considered as an intermediate in the synthesis of various specialty chemicals and materials where its specific structural features can be exploited.

In polymer chemistry, molecules with at least two reactive functional groups can serve as monomers for the synthesis of condensation polymers or as cross-linking agents to modify the properties of existing polymers. With its primary alcohol and secondary amine functionalities, this compound possesses the characteristics of a potential monomer or cross-linker.

The amine and alcohol groups could, in principle, react with compounds containing two or more carboxylic acid (or acyl chloride) groups to form polyamides or polyesters, respectively. The presence of the bulky 2-methylbenzyl substituent would be expected to influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties. Benzylamines, in general, are recognized as important building blocks for polymers. nih.govresearchgate.net

As a cross-linking agent, this compound could be used to connect polymer chains that have reactive functional groups, such as carboxylic acids, epoxides, or isocyanates. thermofisher.comresearchgate.net The reaction of the amine and alcohol groups with these functionalities would lead to the formation of a three-dimensional polymer network, thereby altering the material's properties, for instance, by increasing its rigidity and solvent resistance. nih.gov

Despite this theoretical potential, the scientific literature does not currently contain reports on the use of this compound as either a monomer or a cross-linking agent in polymer chemistry.

Lack of Publicly Available Data on the Application of this compound in Advanced Functional Materials

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available regarding the role of the chemical compound this compound in the synthesis of advanced functional materials.

Extensive inquiries into the applications of this specific compound within the realm of advanced organic synthesis for the creation of functional materials did not yield any detailed research findings, established methodologies, or data that could be presented. The scientific and industrial communities have not published any work that outlines a direct or indirect role for this compound as a monomer, precursor, or modifying agent in the development of polymers or other materials with advanced functionalities.

While the broader class of amino alcohols, to which this compound belongs, are known to be versatile building blocks in organic chemistry, often serving as intermediates in the synthesis of pharmaceuticals and other specialty chemicals, the specific applications for this compound in materials science are not documented.

Consequently, it is not possible to provide an article detailing its role in the synthesis of advanced functional materials, as there is no scientific basis for such a discussion at this time. Further research and development would be required to explore and establish any potential applications of this compound in the field of materials science.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The pursuit of novel synthetic routes for compounds like 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol is driven by the need for greater efficiency, higher yields, and improved stereoselectivity. Traditional methods often involve multiple steps, stoichiometric reagents, and challenging purifications. Future research will likely concentrate on catalytic approaches that are both atom-economical and environmentally benign.

One promising area is the direct coupling of benzyl (B1604629) alcohols with aminopropanols using the "borrowing hydrogen" methodology. This approach, often employing earth-abundant metal catalysts like nickel, allows for the N-alkylation of amines with alcohols, generating water as the only byproduct. Research into new catalyst systems, including novel ligands and supported metal nanoparticles, could lead to milder reaction conditions and broader substrate scope, accommodating a variety of substituted benzyl alcohols and amino alcohols.

Furthermore, biocatalysis presents a powerful tool for achieving high selectivity. Engineered enzymes, such as amine dehydrogenases (AmDHs), can be employed for the asymmetric reductive amination of corresponding hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess. Future work could involve developing a specific biocatalyst tailored for the synthesis of this compound, potentially enabling a one-step synthesis from readily available precursors. The development of enzymatic cascade reactions, where multiple transformations are performed in a single pot by different enzymes, could further streamline the synthesis of complex amino alcohols.

Radical C-H amination is another cutting-edge strategy that could be adapted for the synthesis of β-amino alcohols. This method allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. Research into enantioselective radical C-H amination, potentially using dual photocatalytic and copper-catalytic systems, could provide a novel and efficient route to chiral N-substituted propanolamines.

Synthetic ApproachPotential Catalyst/SystemKey AdvantagesFuture Research Focus
Borrowing Hydrogen Heterogeneous Ni catalysts, Iridium(III) complexesAtom-economical, water as byproduct, use of readily available alcoholsDevelopment of more active and selective catalysts, expansion of substrate scope.
Biocatalysis Engineered Amine Dehydrogenases (AmDHs), Dioxygenases, DecarboxylasesHigh stereoselectivity, mild reaction conditions, environmentally friendlyEnzyme engineering for specific substrates, development of multi-enzyme cascade reactions.
Radical C-H Amination Dual photocatalyst/chiral Cu catalyst systemsDirect functionalization of inert C-H bonds, potential for high enantioselectivityOvercoming challenges in regioselectivity and enantiocontrol.
Asymmetric Hydrogenation Transition metal complexes with chiral phosphine (B1218219) ligandsHigh enantioselectivity for chiral synthesisSynthesis of novel chiral ligands, application to a broader range of β-amino ketones.

Exploration of Tandem Reactions and One-Pot Syntheses Involving this compound

A potential one-pot synthesis could involve a tandem reduction-olefination process starting from an appropriate N-protected α-amino ester. This would circumvent the need to isolate potentially unstable aldehyde intermediates. Another approach could be a three-component reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine, which has been shown to produce functionalized pyrroles selectively and could be adapted for the synthesis of amino alcohol derivatives.

Furthermore, cascade reactions that combine multiple bond-forming events in a single operation are highly desirable. For instance, an asymmetric aza-Michael-Michael addition cascade could be explored for the enantioselective synthesis of related amino-functionalized cyclic compounds. Research into novel catalytic systems that can mediate multiple, distinct reaction steps sequentially in one pot will be crucial. This could involve multicatalytic systems where different catalysts operate under compatible conditions to facilitate a series of transformations.

Reaction TypeStarting Materials (Conceptual)Key FeaturesPotential for this compound
Tandem Reduction-Olefination N-protected α-amino ester, organophosphorus reagentAvoids isolation of unstable aldehydesCould be adapted for the synthesis of unsaturated precursors to the target molecule.
Three-Component Reaction α-hydroxyketone, oxoacetonitrile, 2-methylbenzylamine (B130908)High atom economy, operational simplicityCould provide a rapid route to highly functionalized analogs.
Enzymatic Cascade L-lysine (as a model)High regio- and diastereoselectivityA bespoke enzymatic cascade could be designed for the direct synthesis from simple precursors.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For the synthesis of this compound, computational modeling can play a pivotal role in several areas.

DFT calculations can be used to investigate the mechanistic pathways of potential synthetic routes, helping to identify the most energetically favorable reaction conditions and predict the stereochemical outcome. For instance, modeling the transition states in catalytic cycles can provide insights into the origins of selectivity and guide the design of more effective catalysts. Computational studies can also be employed to understand the binding interactions between a substrate and an enzyme's active site, facilitating the rational design of engineered biocatalysts for specific transformations.

Furthermore, predictive models can be developed to screen virtual libraries of potential catalysts or reagents, accelerating the discovery of optimal reaction parameters. Machine learning algorithms, trained on experimental data, could also be used to predict reaction outcomes and optimize synthetic protocols.

Computational MethodApplication AreaExpected Outcome
Density Functional Theory (DFT) Mechanistic studies of catalytic cyclesUnderstanding of reaction pathways, prediction of selectivity, rational catalyst design.
Molecular Docking Biocatalyst designPrediction of substrate binding in enzyme active sites to guide protein engineering.
Quantum Chemical Calculations Investigation of reaction pathwaysElucidation of complex reaction mechanisms, such as epoxide aminolysis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of pharmaceutical ingredients, including improved heat and mass transfer, enhanced safety, and the potential for automation. The integration of flow chemistry for the synthesis of this compound could lead to more efficient and scalable production processes.

Flow reactors can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. Multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workups and purifications.

Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the optimization of reaction conditions. These systems can perform a large number of experiments in parallel, systematically varying parameters to quickly identify the optimal conditions for a given transformation. The combination of flow chemistry with artificial intelligence and automated feedback loops represents the future of chemical synthesis, enabling the rapid and efficient production of target molecules like this compound.

TechnologyKey AdvantagesApplication to this compound Synthesis
Flow Chemistry Enhanced safety, improved heat/mass transfer, scalability, potential for telescoping reactionsSafer handling of reactive intermediates, improved yields and purity, continuous production.
Automated Synthesis Platforms High-throughput experimentation, rapid optimization of reaction conditionsAccelerated discovery of optimal catalysts and reaction parameters for novel synthetic routes.
Integrated Flow & Automation Fully automated discovery, optimization, and productionEnd-to-end continuous manufacturing from starting materials to the final product.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-{[(2-Methylphenyl)methyl]amino}propan-1-ol, and what factors influence reaction yield and purity?

  • Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, reacting 3-chloropropan-1-ol with (2-methylbenzyl)amine under basic conditions can yield the target molecule. Reaction yield and purity depend on solvent choice (e.g., polar aprotic solvents enhance nucleophilicity), temperature control (25–60°C to minimize side reactions), and catalyst selection (e.g., palladium for hydrogenation steps). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Answer :

  • ¹H NMR : Peaks at δ 1.5–1.8 ppm (methylene protons adjacent to -OH), δ 2.3–2.5 ppm (aromatic methyl group), and δ 3.4–3.7 ppm (N-CH₂ and O-CH₂ groups) confirm connectivity .
  • IR : Bands at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch) validate functional groups.
  • MS : Molecular ion peak at m/z 193 (C₁₁H₁₇NO) and fragmentation patterns (e.g., loss of -OH or -NHCH₂Ar) confirm the structure .

Q. What are the primary chemical reactions of this compound, and how do reaction conditions affect product distribution?

  • Answer : Key reactions include:

  • Oxidation : Using KMnO₄ under acidic conditions yields a ketone derivative, while milder agents like PCC preserve the amino group .
  • Substitution : The hydroxyl group can be replaced with halides (e.g., PCl₃) to form 3-{[(2-methylbenzyl)amino}propyl chloride, requiring anhydrous conditions to avoid hydrolysis .
  • Acylation : Reacting with acetyl chloride in the presence of a base forms the corresponding ester .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT calculations) predict the reactivity of this compound with biological targets?

  • Answer : Density Functional Theory (DFT) models can simulate interactions between the compound and enzymes (e.g., monoamine oxidases). Key parameters include:

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Binding energy calculations (e.g., docking scores) to predict affinity for receptor pockets .
  • Solvent effects (implicit vs. explicit models) to assess stability in aqueous environments .

Q. What strategies resolve discrepancies in reported optimal pH for stabilizing this compound in aqueous solutions?

  • Answer : Systematic evaluation involves:

  • pH-rate profiling : Measure degradation kinetics at pH 2–12 using HPLC to track compound stability.
  • Buffer compatibility testing : Compare phosphate, citrate, and acetate buffers to identify inert systems.
  • Isotope labeling : Use deuterated water (D₂O) to study hydrolysis mechanisms .

Q. How do steric and electronic effects of the 2-methylphenyl group influence the compound’s regioselectivity in substitution reactions?

  • Answer :

  • Steric effects : The ortho-methyl group hinders nucleophilic attack at the benzyl position, favoring reactions at the primary alcohol.
  • Electronic effects : Electron-donating methyl groups increase electron density on the aromatic ring, stabilizing intermediates in SNAr reactions. Controlled experiments with substituent analogs (e.g., 4-methylphenyl) can isolate these effects .

Data Analysis and Methodological Questions

Q. What chromatographic methods (HPLC, GC) are effective for quantifying this compound in complex mixtures?

  • Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Detection at 254 nm ensures sensitivity. Retention times (~6.2 min) should be validated against standards .
  • GC-MS : Derivatize the hydroxyl group with BSTFA to improve volatility. Monitor m/z 193 and 208 for quantification .

Q. How can kinetic studies elucidate reaction mechanisms under varying catalytic conditions?

  • Answer :

  • Rate determination : Use pseudo-first-order conditions with excess reagent. Monitor progress via inline IR or UV-Vis spectroscopy.
  • Activation energy : Calculate via Arrhenius plots from rate constants at 20–60°C.
  • Isotopic labeling : Introduce ¹⁸O in the hydroxyl group to trace oxygen transfer pathways .

Contradiction Analysis

Q. Conflicting reports exist on the optimal solvent for synthesizing this compound. How can researchers reconcile these differences?

  • Answer :

  • Solvent screening : Test polar (DMF), non-polar (toluene), and protic (ethanol) solvents under identical conditions.
  • Yield vs. purity trade-off : DMF may increase yield but complicate purification, while ethanol offers lower yield but higher purity. Statistical design (e.g., DoE) identifies optimal compromises .

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3-{[(2-Methylphenyl)methyl]amino}propan-1-ol
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Reactant of Route 2
3-{[(2-Methylphenyl)methyl]amino}propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.